molecular formula C11H14N2O2 B2957348 N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide CAS No. 2411315-56-3

N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide

Cat. No. B2957348
CAS RN: 2411315-56-3
M. Wt: 206.245
InChI Key: BEPCMEGYEACHLE-UHFFFAOYSA-N
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Description

N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it has been studied for its potential anti-viral effects against various viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is its versatility in scientific research. It can be easily synthesized and modified to create various analogs with different properties. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the study of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential as a therapeutic agent for various diseases. Another direction is to study its potential anti-viral effects and develop new treatments for viral infections. Additionally, further research can be done to optimize its synthesis method and improve its bioavailability and efficacy in lab experiments.
Conclusion:
N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is a promising compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an attractive candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and optimize its synthesis and efficacy in lab experiments.

Synthesis Methods

The synthesis of N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide is a multi-step process that involves the reaction of 4-cyanomethyl-3-methoxypyridine with propargyl bromide in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product.

Scientific Research Applications

N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide has shown promising results in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been used as a building block in the synthesis of various other compounds.

properties

IUPAC Name

N-[[3-(methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(14)13-7-9-4-5-12-6-10(9)8-15-2/h3-6H,1,7-8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPCMEGYEACHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CN=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide

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